![molecular formula C19H22N6O2S B2731334 1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105231-90-0](/img/structure/B2731334.png)
1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
Triazoles and quinazolines are classes of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . Triazoles contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms, and are known to bind with a variety of enzymes and receptors in biological systems . Quinazolines, on the other hand, are a type of nitrogenous heterocyclic compound that have also shown a broad spectrum of biological activities .
Synthesis Analysis
The synthesis of triazoloquinazoline derivatives often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of triazoles and quinazolines plays a crucial role in their biological activities. The triazole nucleus is present as a central structural component in a number of drug classes . Similarly, the quinazoline nucleus is also an important structural motif in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving triazoles and quinazolines are diverse and can lead to a wide range of compounds with different biological activities .Scientific Research Applications
Antifungal Applications
Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . The antifungal drugs that have a triazole moiety, such as voriconazole and posaconazole, play a leading role in combating fungal infections .
Antibacterial Applications
Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial . Triazoles have been pointed out as valuable antimicrobial agents .
Anticancer Applications
Triazole derivatives have been synthesized and investigated for their anticancer activity against various human cancer cell lines . Some derivatives have demonstrated comparable cytotoxic activity with that of doxorubicin, a reference anticancer drug .
Antioxidant Applications
Triazole compounds have been studied for their antioxidant potential . Antioxidants are significant compounds which reduce or eliminate free radicals and thus protect cells against oxidative injury .
Antiviral Applications
Some triazole derivatives have been synthesized as potential antiviral agents . Certain compounds have shown promising antiviral activity .
Anti-inflammatory and Analgesic Applications
Triazole nucleus is present in a number of drug classes such as anti-inflammatory and analgesic .
Antiepileptic Applications
Triazole nucleus is present in a number of drug classes such as antiepileptic . For example, rufinamide is a commercially available triazole-containing drug used as an antiepileptic .
Antidepressant Applications
Triazole nucleus is present in a number of drug classes such as antidepressant . For example, trazodone and nefazodone are commercially available triazole-containing drugs used as antidepressants .
Mechanism of Action
The mechanism of action of triazoles and quinazolines is often related to their ability to bind with various enzymes and receptors in biological systems . For instance, some triazoloquinazoline derivatives have been found to intercalate DNA, which can lead to their antiviral and antimicrobial activities .
Safety and Hazards
Future Directions
Given the wide range of biological activities exhibited by triazoles and quinazolines, there is significant interest in further exploring these classes of compounds for the development of new drugs . This includes the design and synthesis of new derivatives, as well as the investigation of their mechanisms of action .
properties
IUPAC Name |
1-(cyanomethylsulfanyl)-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-11(2)10-24-17(27)14-6-5-13(16(26)21-12(3)4)9-15(14)25-18(24)22-23-19(25)28-8-7-20/h5-6,9,11-12H,8,10H2,1-4H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRXZBJLJJGQGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
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